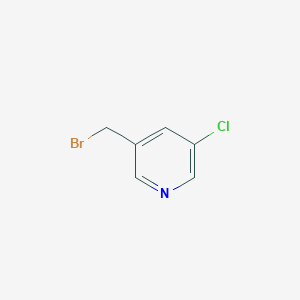

3-(溴甲基)-5-氯吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction :

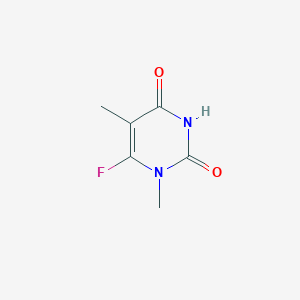

- "3-(Bromomethyl)-5-chloropyridine" is a halogenated pyridine derivative. It is an important intermediate in organic synthesis and has been studied for its various chemical properties and potential applications in chemical research.

Synthesis Analysis :

- The synthesis of related compounds, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves a multi-step process starting from dichloropyridine, followed by a series of reactions including nucleophilic substitution, cyclization, bromination, and hydrolysis, resulting in yields of around 41.3% (Niu Wen-bo, 2011).

Molecular Structure Analysis :

- The structure of similar compounds like 3-bromomethyl-2-chloro-quinoline has been analyzed using X-ray crystallography. These studies reveal details about molecular conformation and intramolecular interactions, such as hydrogen bonding and Van der Waals forces (R. Kant et al., 2010).

Chemical Reactions and Properties :

- Chemical reactions involving halogenated pyridines often include nucleophilic aromatic substitution and can be used to generate a variety of derivatives. These reactions are influenced by the presence of halogen atoms and their positions on the pyridine ring (Agathe Begouin et al., 2013).

Physical Properties Analysis :

- The physical properties, such as crystal structure and melting points, of halogenated pyridines are often determined using methods like X-ray diffraction and spectroscopic techniques. These properties are crucial for understanding the material's behavior in various chemical environments (J. Hanuza et al., 1997).

Chemical Properties Analysis :

- Halogenated pyridines, including 3-(Bromomethyl)-5-chloropyridine, exhibit unique chemical properties due to the presence of halogen atoms. These properties include reactivity towards nucleophiles, potential for various organic transformations, and the formation of complex structures (Ghiasuddin et al., 2018).

科学研究应用

催化胺化

Ji、Li 和 Bunnelle(2003 年)的一项研究展示了在钯-Xantphos 络合物催化的选择性胺化中使用 5-溴-2-氯吡啶(一种与 3-(溴甲基)-5-氯吡啶密切相关的化合物)。此工艺产生了高分离产率和优异的化学选择性,展示了此类化合物合成有机化学的潜力 (Jianguo Ji、Tao Li、W. Bunnelle,2003 年).

卢帕他定的合成

Guo、Lu 和 Wang(2015 年)报道了高效合成 5-甲基-3-(溴甲基)吡啶氢溴酸盐,这是卢帕他定合成中的一个关键中间体,使用 5-甲基烟酸作为起始原料。该方法以其简单性、高效性和环境友好性而著称 (Jianyu Guo、Yan Lu、J. Wang,2015 年).

超支化聚电解质的开发

Monmoton 等人(2008 年)使用 3,5-双(溴甲基)吡啶氢溴酸盐和 3,5-双(溴丁基)吡啶氢溴酸盐合成了超支化聚电解质,展示了溴甲基吡啶化合物在聚合物化学中的多功能性。此研究提供了对反应动力学和所得聚合物的结构研究的见解 (Sophie Monmoton、H. Lefebvre、A. Fradet,2008 年).

吡啶中的卤素/卤素取代

Schlosser 和 Cottet(2002 年)探讨了各种吡啶中的卤素/卤素取代,这与理解 3-(溴甲基)-5-氯吡啶在不同化学反应中的化学行为相关 (M. Schlosser、F. Cottet,2002 年).

非环状吡啶 C-核苷的合成

Hemel 等人(1994 年)合成了 3-溴-5-(2-羟乙基硫代甲基)吡啶,3-(溴甲基)-5-氯吡啶的衍生物,并用它来创建非环状吡啶 C-核苷,突出了该化合物在药物化学中的潜力 (J. V. Hemel、E. Esmans、A. Groot、R. Dommisse、J. Balzarini、E. Clercq,1994 年).

瓦里奥林 B 和脱氧瓦里奥林 B 的合成

Baeza 等人(2010 年)在瓦里奥林 B 和脱氧瓦里奥林 B(两种天然生物碱)的总合成中使用了 3-(溴甲基)-5-氯吡啶的衍生物。这展示了此类化合物在复杂天然产物合成中的应用 (A. Baeza、J. Mendiola、C. Burgos、J. Alvarez-Builla、J. Vaquero,2010 年).

3-氨基甲基-5-亚氨基-8-硝基-2,3-二氢咪唑并[1,2-a]吡啶的合成

Schmid、Schühle 和 Austel(2006 年)报道了一种合成方法,从 3-溴甲基-5-氯-2,3-二氢咪唑并[1,2-a]吡啶开始,在药物化学中可用于创建适应生物靶标的分子 (S. Schmid、D. Schühle、V. Austel,2006 年).

安全和危害

属性

IUPAC Name |

3-(bromomethyl)-5-chloropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRPKNNXHNFILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302896 |

Source

|

| Record name | 3-(Bromomethyl)-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-chloropyridine | |

CAS RN |

120277-13-6 |

Source

|

| Record name | 3-(Bromomethyl)-5-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

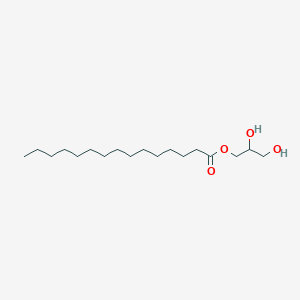

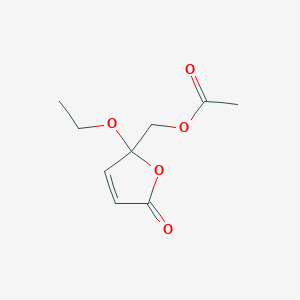

![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)